molecular formula C10H16O B13630275 1-Ethynyl-2,6-dimethylcyclohexan-1-ol CAS No. 63649-33-2

1-Ethynyl-2,6-dimethylcyclohexan-1-ol

Cat. No.: B13630275
CAS No.: 63649-33-2
M. Wt: 152.23 g/mol
InChI Key: UADWWWKOGCAZLN-UHFFFAOYSA-N
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Description

1-Ethynyl-2,6-dimethylcyclohexan-1-ol is an organic compound with the molecular formula C10H16O. It is a derivative of cyclohexanol, featuring an ethynyl group and two methyl groups attached to the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-2,6-dimethylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the alkylation of 2,6-dimethylcyclohexanone with an ethynylating agent such as ethynylmagnesium bromide. The reaction typically occurs in an inert atmosphere, using solvents like tetrahydrofuran, and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-2,6-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Ethynyl-2,6-dimethylcyclohexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethynyl-2,6-dimethylcyclohexan-1-ol involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes .

Comparison with Similar Compounds

Properties

CAS No.

63649-33-2

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

1-ethynyl-2,6-dimethylcyclohexan-1-ol

InChI

InChI=1S/C10H16O/c1-4-10(11)8(2)6-5-7-9(10)3/h1,8-9,11H,5-7H2,2-3H3

InChI Key

UADWWWKOGCAZLN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1(C#C)O)C

Origin of Product

United States

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